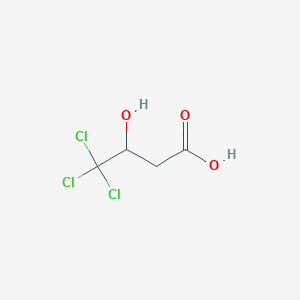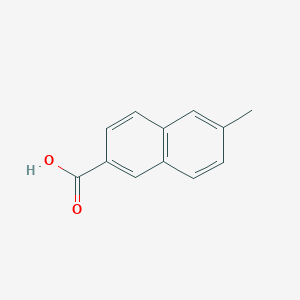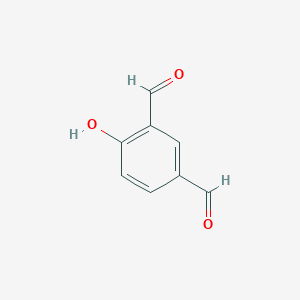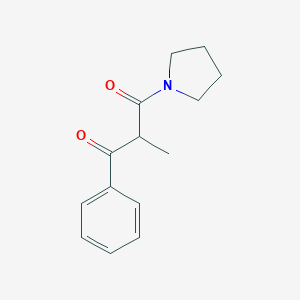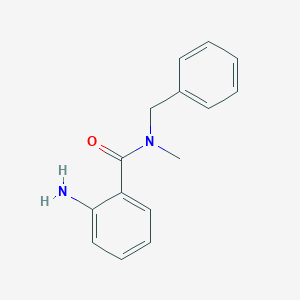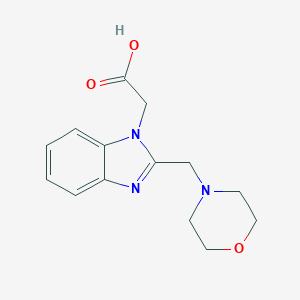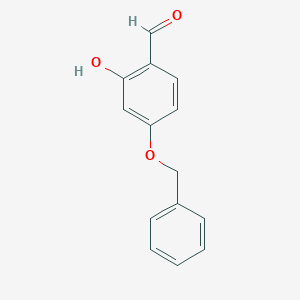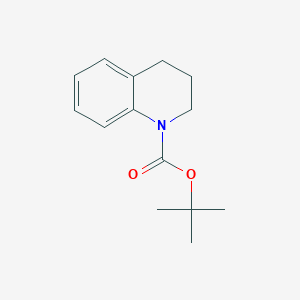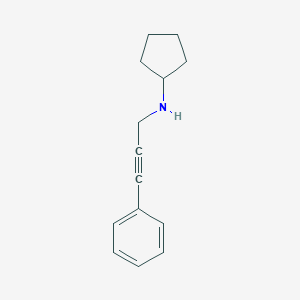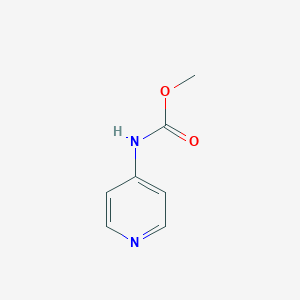
Carbamic acid, 4-pyridinyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 4-pyridinyl-, methyl ester, also known as methyl carbamate, is a chemical compound with the molecular formula C7H8N2O2. It is a colorless liquid with a faint odor, and it is widely used in various industries, including agriculture, pharmaceuticals, and plastics.
Mecanismo De Acción
Methyl carbamate is a carbamate ester, which means that it can undergo hydrolysis in the presence of water or biological fluids to form carbamic acid and an alcohol. The hydrolysis of Carbamic acid, 4-pyridinyl-, methyl ester carbamate is catalyzed by enzymes known as carbamate hydrolases, which are found in various organisms, including bacteria, fungi, and mammals.
Biochemical and Physiological Effects:
Methyl carbamate has been shown to have various biochemical and physiological effects in different organisms. In mammals, it has been reported to have anticonvulsant and sedative properties, and it has been used as a treatment for epilepsy and other neurological disorders. In plants, it has been shown to have herbicidal and growth-regulating effects, and it is used as a pesticide and herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl carbamate has several advantages and limitations when used in lab experiments. Its advantages include its low toxicity, high stability, and availability. Its limitations include its hydrolysis in the presence of water, which can limit its use in aqueous environments, and its potential for carbamylation of proteins and other biomolecules, which can interfere with experimental results.
Direcciones Futuras
There are several future directions for research on Carbamic acid, 4-pyridinyl-, methyl ester carbamate. One area of interest is the development of new synthetic methods for producing Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters. Another area of interest is the study of the biochemical and physiological effects of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in different organisms and environments. Finally, the potential applications of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in medicine, agriculture, and materials science are also areas of future research.
Métodos De Síntesis
Methyl carbamate can be synthesized by reacting urea with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CO(NH2)2 + CH3OH → CO(NHOMe)2 + H2O
The resulting product, Carbamic acid, 4-pyridinyl-, methyl ester carbamate, can then be purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Methyl carbamate has been extensively studied for its various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and plastics. It is also used as a model compound for studying the reactivity and behavior of carbamates in biological systems.
Propiedades
Número CAS |
79546-31-9 |
|---|---|
Nombre del producto |
Carbamic acid, 4-pyridinyl-, methyl ester |
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
Clave InChI |
HAUSEHWKDGUEGE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=NC=C1 |
SMILES canónico |
COC(=O)NC1=CC=NC=C1 |
Otros números CAS |
79546-31-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



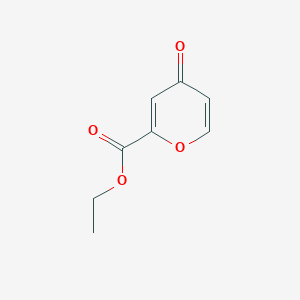
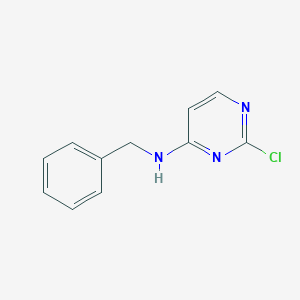
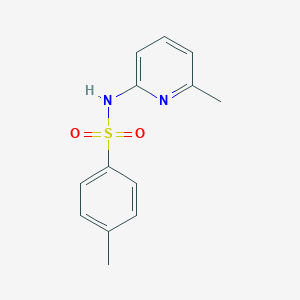
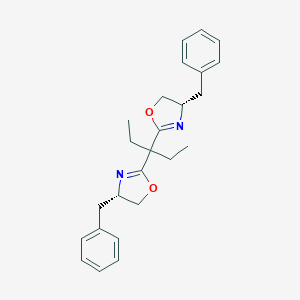
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)
